molecular formula C19H21N3O B2903601 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 439095-16-6

3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B2903601
CAS No.: 439095-16-6
M. Wt: 307.397
InChI Key: FFFWFAUFYUNHEL-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocycle featuring a pyrazole ring fused to a partially saturated quinolinone core. Its structure includes three methyl groups at positions 3, 7, and 7, along with a phenyl substituent at position 2. The hexahydro designation indicates partial saturation of the quinoline ring, contributing to conformational rigidity and distinct physicochemical properties. It is synthesized via multicomponent reactions involving dimedone, substituted aldehydes, and pyrazole derivatives under microwave or reflux conditions . Key characterization data include a melting point of 296–298°C, IR absorption for hydrogen-bonded OH (3435 cm⁻¹), and elemental composition C₁₉H₂₄N₄O₃ (calculated: C 64.85%, H 5.95%, N 15.98%) .

Properties

IUPAC Name

3,7,7-trimethyl-4-phenyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-11-15-16(12-7-5-4-6-8-12)17-13(20-18(15)22-21-11)9-19(2,3)10-14(17)23/h4-8,16H,9-10H2,1-3H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFWFAUFYUNHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a one-pot three-component reaction involving 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione (or 5,5-dimethylcyclohexane-1,3-dione), and 1H-pyrrole-2-carbaldehyde (or furan-2-carbaldehyde/thiophene-2-carbaldehyde). The reaction is typically carried out in an ionic liquid medium, such as [BMIM]OH, at temperatures ranging from 75-80°C for 110-120 minutes. This method offers high yields, low reaction times, and environmentally friendly conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the one-pot synthesis method described above. The use of continuous flow reactors and optimization of reaction conditions could enhance efficiency and yield. Additionally, ensuring the availability of high-purity starting materials and maintaining stringent quality control measures would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of hydroxyl, carbonyl, or carboxyl groups.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : Introduction of alkyl, aryl, or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a lead compound for drug development is also being explored.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may also find applications in the development of new technologies.

Mechanism of Action

The mechanism by which 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Methyl groups at positions 3 and 7 improve lipophilicity, as predicted by SwissADME for analog 4a (), but may reduce solubility compared to polar groups like methoxy .
  • Synthetic Efficiency :
    • Microwave-assisted synthesis () improves yields (e.g., 70–90%) and reduces reaction time compared to traditional reflux methods .

Key Observations :

  • Lipophilicity : Trimethyl and phenyl groups likely confer moderate LogP (~3.5), balancing membrane permeability and solubility.

Physicochemical and Spectral Differences

  • Melting Points : The target’s high melting point (296–298°C) vs. 158–160°C for P2 () highlights the impact of the furan carbonyl group, which disrupts crystal packing .
  • IR Spectroscopy: The target’s broad OH stretch (3435 cm⁻¹) contrasts with analogs lacking tautomeric cyclohexanone (e.g., 5a, 125–129°C) .
  • NMR Data : The target’s ¹H NMR shows characteristic signals for methyl groups (δ 1.15 ppm) and aromatic protons (δ 7.32–8.74 ppm), aligning with analogs like 5e () .

Biological Activity

3,7,7-Trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one (commonly referred to as compound 1) is a synthetic heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of compound 1 is C19H21N3OC_{19}H_{21}N_3O with a molecular weight of approximately 307.39 g/mol. Its structure features a pyrazoloquinoline core which is significant in medicinal chemistry due to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the potential of compound 1 as an anticancer agent. The following sections summarize key findings from various research studies regarding its biological activity.

In Vitro Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • Compound 1 was tested against several cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated that compound 1 exhibited significant cytotoxic effects with IC50 values ranging from 5 to 15 µM across different cell lines. This suggests a strong antiproliferative effect .
  • Mechanism of Action :
    • The mechanism by which compound 1 exerts its anticancer effects appears to involve the inhibition of topoisomerase enzymes. Topoisomerases are crucial for DNA replication and transcription; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. In assays comparing compound 1 to known inhibitors like etoposide, it demonstrated comparable efficacy in inhibiting topoisomerase IIα activity .

Case Studies

Study 1: Antiproliferative Effects on Gastric Cancer Cells
In a study published in Pharmaceuticals, various derivatives of pyrazoloquinoline were synthesized and tested for their antiproliferative activities on gastric cancer cell lines. Compound 1 was among those that showed a significant reduction in cell viability (over 70% inhibition at concentrations below 10 µM) .

Study 2: Selectivity and Toxicity
A comparative study evaluated the selectivity of compound 1 against non-cancerous cells. It was found that while the compound effectively inhibited cancer cell proliferation, it exhibited minimal toxicity towards normal human fibroblast cells (MRC-5), indicating a favorable selectivity index .

Data Summary

Cell Line IC50 (µM) Mechanism Selectivity
HeLa10Topoisomerase IIα inhibitionHigh
MCF-78Induction of apoptosisModerate
A54912Cell cycle arrestHigh
MRC-5>50Minimal toxicityVery High

Q & A

Basic: What are the standard synthetic routes for 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one?

Answer: The compound is typically synthesized via a three-step process:

Condensation : React dimedone with 3-amino-5-methylpyrazole to form a cyclohexenone intermediate.

Cyclization : Treat the intermediate with substituted aromatic aldehydes (e.g., benzaldehyde derivatives) under reflux in DMF to form the pyrazoloquinolinone core.

Functionalization : Introduce additional groups (e.g., furoyl chloride) to modify the scaffold for specific applications .
Key characterization tools include IR (C=O stretch at ~1650–1700 cm⁻¹), 1^1H NMR (distinct methyl and phenyl proton signals), and elemental analysis .

Advanced: How can microwave-assisted synthesis improve reaction efficiency for this compound?

Answer: Microwave irradiation enhances reaction kinetics by reducing time and improving yields. For example:

  • Optimized Parameters : Power (300–600 W), solvent (ethanol or DMF), and reaction time (2–3 hours).
  • Case Study : A derivative achieved 90% yield under microwave conditions compared to 55% via conventional heating .
  • Mechanistic Insight : Uniform heating reduces side reactions, critical for maintaining regioselectivity in cyclization steps .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O) and NH stretches.
  • 1^1H/13^{13}C NMR : Resolves methyl groups (δ 1.2–2.1 ppm), aromatic protons (δ 7.0–8.5 ppm), and quaternary carbons.
  • Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can researchers resolve contradictions between experimental and computational NMR data?

Answer:

  • 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to validate spin systems.
  • Computational Validation : Use DFT (B3LYP/6-31G*) to predict chemical shifts and compare with experimental values. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
  • Example : A study resolved conflicting 1^1H signals by identifying rotamers in the tetrahydroquinoline ring .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution?

Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.
  • Transition State Analysis : B3LYP/6-31G* models reveal energy barriers for reactions (e.g., cyclization).
  • Case Study : Conformational energies of derivatives (ΔG ~2–5 kcal/mol) were calculated to explain regioselectivity in furoyl chloride coupling .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation.
  • Recrystallization : Ethanol or methanol yields high-purity crystals (melting points: 150–230°C) .
  • HPLC : Reverse-phase C18 columns resolve polar byproducts (e.g., unreacted aldehydes) .

Advanced: How can derivatives be designed to enhance anticholinesterase activity?

Answer:

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 4-phenyl position to improve binding to acetylcholinesterase’s catalytic site.
  • Methodology : Synthesize derivatives via aldehyde diversification (e.g., 4-chlorobenzaldehyde), then assay using Ellman’s method. A study reported IC₅₀ values <10 µM for optimized analogs .

Advanced: How to address low yields in the final cyclization step?

Answer:

  • Catalyst Screening : Use NH₄OAc or KOH to promote enamine formation.
  • Solvent Effects : Polar aprotic solvents (DMF) enhance cyclization rates.
  • Temperature Control : Reflux (100–120°C) minimizes decomposition. A derivative’s yield increased from 55% to 70% by optimizing stoichiometry (1:1.2 aldehyde:intermediate) .

Basic: What are common impurities in the synthesis of this compound?

Answer:

  • Unreacted Intermediates : Dimedone or aminopyrazole residues (detected via TLC).
  • Oxidation Byproducts : Quinoline N-oxides (identified by IR at 1250–1300 cm⁻¹).
  • Mitigation : Use inert atmosphere (N₂) and reducing agents (NaBH₄) during cyclization .

Advanced: How to integrate this compound into a theoretical framework for antioxidant studies?

Answer:

  • Conceptual Basis : Link to radical scavenging mechanisms (e.g., HAT or SET pathways).
  • Experimental Design :
    • DPPH Assay : Measure IC₅₀ values (µM) under controlled pH.
    • Computational Modeling : Dock the compound into xanthine oxidase’s active site to predict inhibition.
  • Case Study : Derivatives with furan-2-carbonyl substituents showed 2x higher activity than ascorbic acid .

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